molecular formula C20H19IN4O3S B11078258 N-(3-ethyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

N-(3-ethyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

Cat. No.: B11078258
M. Wt: 522.4 g/mol
InChI Key: CJHHUKDNIHTVRA-UHFFFAOYSA-N
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Description

N-(3-ETHYL-5-{[(4-IODOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE is a complex organic compound that features a unique structure combining an imidazolidinone ring, a benzamide moiety, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ETHYL-5-{[(4-IODOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinone core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-ETHYL-5-{[(4-IODOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Its properties may make it useful in the development of new materials with specific characteristics, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which N-(3-ETHYL-5-{[(4-IODOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, while the imidazolidinone ring could play a role in modulating the activity of these targets. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ETHYL-5-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE
  • N-(3-ETHYL-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE
  • N-(3-ETHYL-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE

Uniqueness

The presence of the iodophenyl group in N-(3-ETHYL-5-{[(4-IODOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE distinguishes it from its analogs with different halogen substituents. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique applications and effects.

Properties

Molecular Formula

C20H19IN4O3S

Molecular Weight

522.4 g/mol

IUPAC Name

N-[3-ethyl-5-[2-(4-iodoanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C20H19IN4O3S/c1-2-24-19(28)16(12-17(26)22-15-10-8-14(21)9-11-15)25(20(24)29)23-18(27)13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3,(H,22,26)(H,23,27)

InChI Key

CJHHUKDNIHTVRA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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